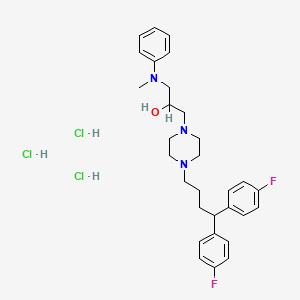
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure includes a piperazine ring, a fluorinated phenyl group, and an aminoethyl side chain. The trihydrochloride salt form enhances its solubility and stability.
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-, trihydrochloride: is a chemical compound with the CAS number 641637-94-7. It belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it likely involves the condensation of piperazine with an appropriate aldehyde or ketone followed by further functionalization.
Industrial Production: Information on large-scale industrial production methods is scarce due to its limited commercial use.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Limited studies explore its use as a building block in organic synthesis.
Biology and Medicine: No significant biological or medicinal applications have been reported.
Industry: Its industrial applications remain unexplored.
Mechanism of Action
- The compound’s mechanism of action is not well-characterized. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives with similar structural features include 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(3,4-dichlorophenyl)amino]methyl]-, dihydrochloride (CAS 161150-01-2) and 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(methylphenylamino)methyl]- (CAS 143760-13-8).
Uniqueness: The compound’s unique features lie in its specific substitution pattern and the presence of the trihydrochloride salt form.
Properties
CAS No. |
143760-13-8 |
|---|---|
Molecular Formula |
C30H40Cl3F2N3O |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-methylanilino)propan-2-ol;trihydrochloride |
InChI |
InChI=1S/C30H37F2N3O.3ClH/c1-33(28-6-3-2-4-7-28)22-29(36)23-35-20-18-34(19-21-35)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25;;;/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3;3*1H |
InChI Key |
HQMBNAORNZKMCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


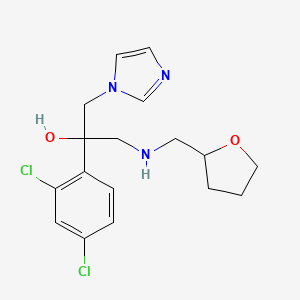
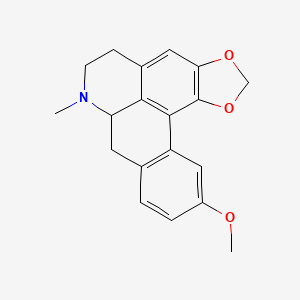
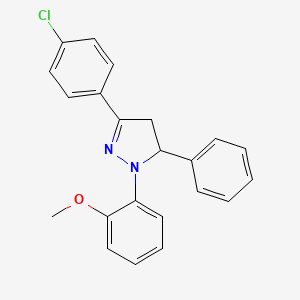
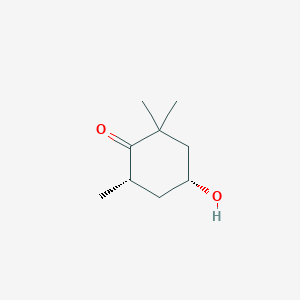
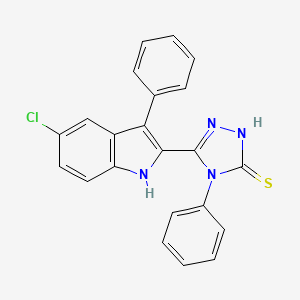
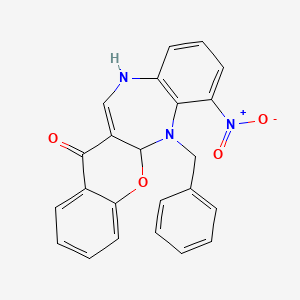
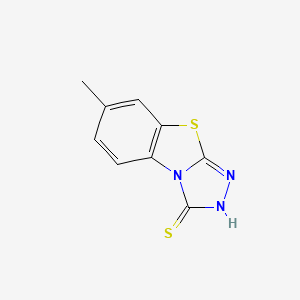
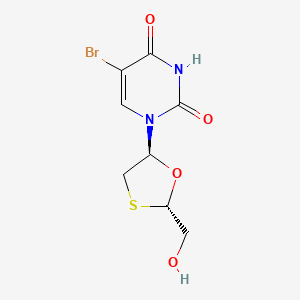
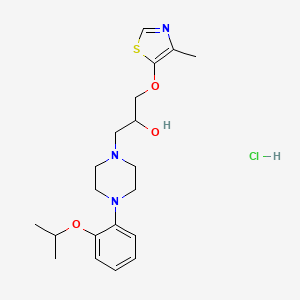
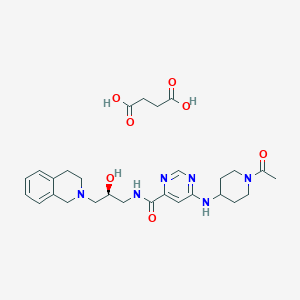
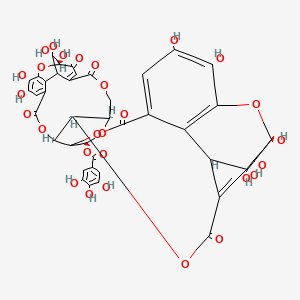
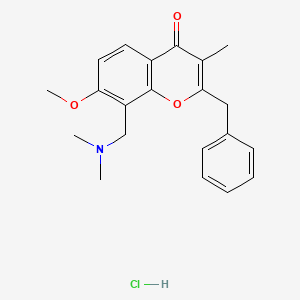

![Diaspartate de quinine [French]](/img/structure/B12763293.png)
